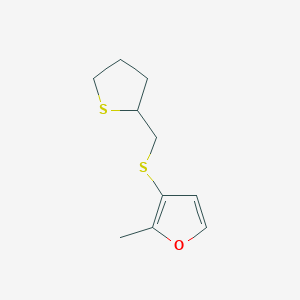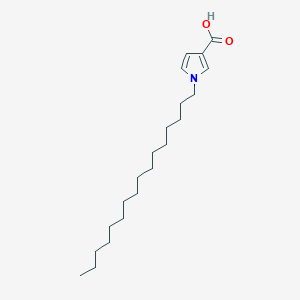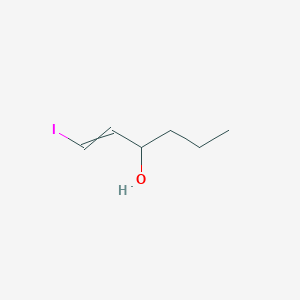
1-Iodohex-1-en-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodohex-1-en-3-ol is an organic compound with the molecular formula C6H11IO It is characterized by the presence of an iodine atom attached to a hexene chain with a hydroxyl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Iodohex-1-en-3-ol can be synthesized through several methods. One common approach involves the iodination of hex-1-en-3-ol. This process typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom into the molecule .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Iodohex-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atom can be reduced to form hex-1-en-3-ol.
Substitution: The iodine atom can be substituted with other functional groups, such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as sodium iodide (NaI) in acetone or other polar aprotic solvents are employed.
Major Products Formed:
Oxidation: Formation of hex-1-en-3-one or hex-1-en-3-al.
Reduction: Formation of hex-1-en-3-ol.
Substitution: Formation of various substituted hexenes depending on the nucleophile used.
Applications De Recherche Scientifique
1-Iodohex-1-en-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biochemical pathways involving iodine-containing compounds.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-iodohex-1-en-3-ol exerts its effects involves the interaction of the iodine atom and the hydroxyl group with various molecular targets. The iodine atom can participate in electrophilic substitution reactions, while the hydroxyl group can form hydrogen bonds and undergo nucleophilic attacks. These interactions can influence the reactivity and stability of the compound in different environments .
Comparaison Avec Des Composés Similaires
Hex-1-en-3-ol: Similar structure but lacks the iodine atom.
Hex-3-en-1-ol: Another isomer with the hydroxyl group at a different position.
1-Iodohexane: Lacks the double bond and hydroxyl group.
Uniqueness: 1-Iodohex-1-en-3-ol is unique due to the presence of both an iodine atom and a hydroxyl group on a hexene chain. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not be suitable for .
Propriétés
Numéro CAS |
138056-06-1 |
|---|---|
Formule moléculaire |
C6H11IO |
Poids moléculaire |
226.06 g/mol |
Nom IUPAC |
1-iodohex-1-en-3-ol |
InChI |
InChI=1S/C6H11IO/c1-2-3-6(8)4-5-7/h4-6,8H,2-3H2,1H3 |
Clé InChI |
CPZXMHHQFPHMKW-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C=CI)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2,2-Diiodo-1-[(propan-2-yl)oxy]ethenyl}benzene](/img/structure/B14287315.png)
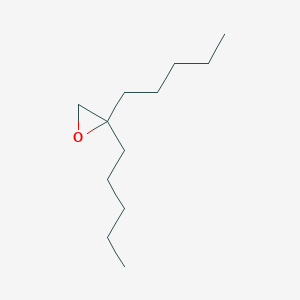
![Ethyl 5-[2-(methoxycarbonyl)phenoxy]furan-2-carboxylate](/img/structure/B14287334.png)
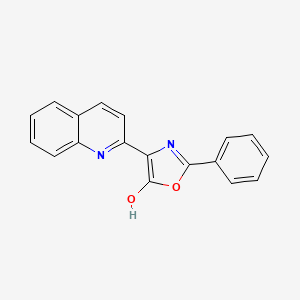
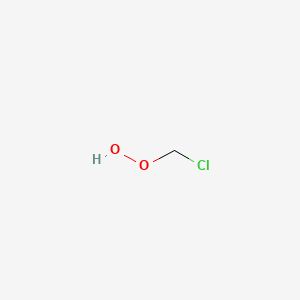
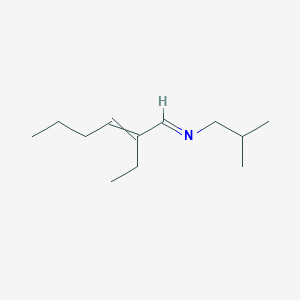
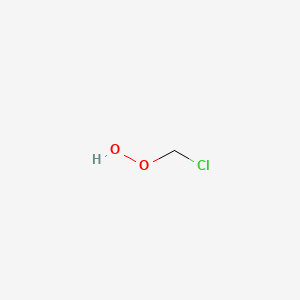
![2,2'-(Butane-1,1-diyl)bis[5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol]](/img/structure/B14287358.png)
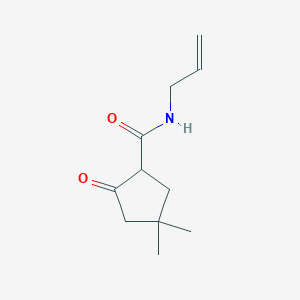
![tert-Butyl(dimethyl){2-[4-(prop-1-en-2-yl)phenyl]ethoxy}silane](/img/structure/B14287372.png)
![Methyl 2-{4-ethenyl-2-hydroxy-6-[(3-hydroxy-2-methylpropanoyl)oxy]-3-(3-hydroxyprop-1-en-2-yl)-4-methylcyclohexyl}prop-2-enoate](/img/structure/B14287375.png)
